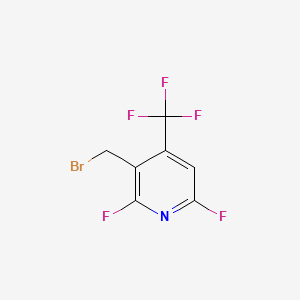
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of bromomethyl, difluoro, and trifluoromethyl groups attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include partially or fully reduced fluorinated pyridines.
Scientific Research Applications
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Employed in the design of bioactive molecules and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is primarily determined by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Difluoro and Trifluoromethyl Groups: Contribute to the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in biological systems.
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity and applications.
3-(Bromomethyl)-4-(trifluoromethyl)pyridine: Lacks the difluoro groups, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds .
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-(bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-2-3-4(7(11,12)13)1-5(9)14-6(3)10/h1H,2H2 |
InChI Key |
NZFLPNXHRQQRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
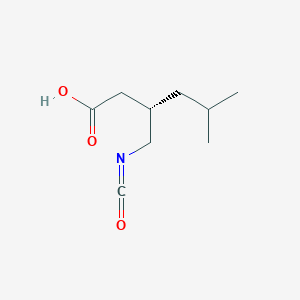
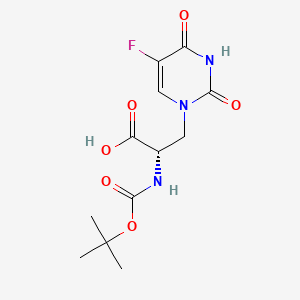
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
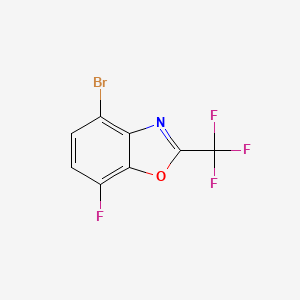
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
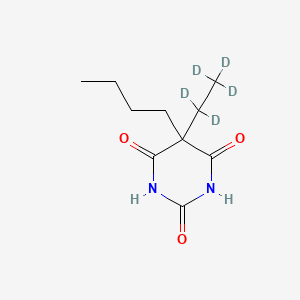
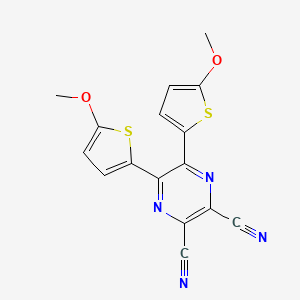

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
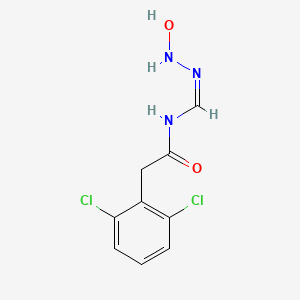
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
